molecular formula C22H19N3O4 B12012642 N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide CAS No. 764692-73-1

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide

Cat. No.: B12012642
CAS No.: 764692-73-1
M. Wt: 389.4 g/mol
InChI Key: GGXGWMBEURUROL-HZHRSRAPSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenoxybenzylidene group, and a hydrazinoacetamide moiety. Its intricate molecular architecture makes it a subject of interest in both theoretical and applied chemistry.

Preparation Methods

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate, followed by the reaction with acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Chemical Reactions Analysis

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can be compared with other similar compounds, such as:

Properties

CAS No.

764692-73-1

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H19N3O4/c1-28-18-12-10-17(11-13-18)24-21(26)22(27)25-23-15-16-6-5-9-20(14-16)29-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+

InChI Key

GGXGWMBEURUROL-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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